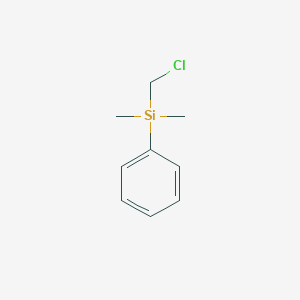

(Chloromethyl)dimethylphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCTVFQQNCNBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062013 | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1833-51-8 | |

| Record name | [(Chloromethyl)dimethylsilyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((chloromethyl)dimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(chloromethyl)dimethylsilyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chloromethyl)dimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)dimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)DIMETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4HQR9AEB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (Chloromethyl)dimethylphenylsilane from Phenylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (chloromethyl)dimethylphenylsilane, a versatile reagent in organic chemistry. Its applications range from being a precursor to the corresponding Grignard reagent to its use in heteroatom and carbon alkylation.[1] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and quantitative data to support researchers in the successful synthesis of this compound.

Reaction Overview

The synthesis of this compound is achieved through the reaction of a phenylmagnesium bromide Grignard reagent with (chloromethyl)dimethylchlorosilane. The nucleophilic phenyl group from the Grignard reagent displaces one of the chlorine atoms on the silicon, forming the desired product. The reaction is typically performed in an ethereal solvent and requires anhydrous conditions due to the high reactivity of the Grignard reagent with water.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from a well-established procedure.[2]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Pressure-equalizing dropping funnel

-

Septum

-

Argon or nitrogen inlet

-

Internal temperature probe

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (Vigreux column, distillation head, receiver)

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| (Chloromethyl)dimethylchlorosilane | 143.09 | 33.8 mL | 250 mmol | 1.0 |

| Phenylmagnesium bromide (1.0 M in THF) | ~181.31 | 300 mL | 300 mmol | 1.2 |

| 1,4-Dioxane | 88.11 | 250 mL | - | - |

| Saturated aqueous ammonium chloride | - | 150 mL | - | - |

| Ethyl acetate | 88.11 | As needed | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous sodium sulfate | 142.04 | 25 g | - | - |

Procedure:

-

Reaction Setup: A 1-L three-necked round-bottom flask is flame-dried and equipped with a 500-mL pressure-equalizing dropping funnel fitted with a septum, an argon inlet, an internal temperature probe, and a magnetic stir bar. The apparatus is purged with argon.

-

Addition of Reagents: 1,4-Dioxane (240 mL) is added to the flask at room temperature. (Chloromethyl)dimethylchlorosilane (33.8 mL, 250 mmol) is then added via the dropping funnel. The dropping funnel is rinsed with an additional 10 mL of 1,4-dioxane.[2]

-

Grignard Addition: The mixture is cooled in an ice/water bath. Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) is transferred to the dropping funnel via a cannula and added dropwise to the reaction mixture over 30 minutes while maintaining the temperature with the ice bath. The formation of white salts will be observed.[2]

-

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[2]

-

Workup: The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL). The mixture is transferred to a 1-L separatory funnel. The flasks are rinsed with ethyl acetate (2 x 25 mL), and the rinsings are added to the separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).[2]

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (25 g), filtered, and concentrated using a rotary evaporator.[2]

-

Distillation: The crude product is transferred to a 100-mL round-bottom flask and distilled under vacuum. The product is collected at 106-107 °C/15 mmHg.[3]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 80-81% | [2] |

| Boiling Point | 106-107 °C at 15 mmHg | [3] |

| Density | 1.024 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.520 | [3] |

| Purity (by GC) | 98% | [3] |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound from Phenylmagnesium Bromide.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Information

This compound is a combustible liquid and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

mechanism of zinc-catalyzed (Chloromethyl)dimethylphenylsilane synthesis

An In-depth Technical Guide on the Mechanism of Zinc-Catalyzed (Chloromethyl)dimethylphenylsilane Synthesis

This technical guide provides a comprehensive overview of the zinc-catalyzed synthesis of this compound, a key intermediate in organic synthesis. The document details the reaction mechanism, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of the catalytic cycle.

Core Reaction Mechanism

The zinc-catalyzed synthesis of this compound proceeds via a nucleophilic substitution reaction. The key reagents are chloro(chloromethyl)dimethylsilane and a phenyl Grignard reagent, such as phenylmagnesium bromide. The reaction is catalyzed by a zinc salt, with zinc chloride (ZnCl₂) or its complexes like Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (ZnCl₂·TMEDA) being highly effective.[1][2]

The currently accepted mechanism suggests that the active catalytic species is a triorganozincate complex.[2] This complex is formed in situ from the reaction between the zinc catalyst and the Grignard reagent. The triorganozincate is a more potent nucleophile than the Grignard reagent itself, facilitating the displacement of the chloride ion from the silicon atom.

The proposed catalytic cycle can be broken down into the following key steps:

-

Transmetalation: The zinc catalyst reacts with the phenylmagnesium bromide to form a phenylzinc species, which can further react with the Grignard reagent to form the active triorganozincate complex.

-

Nucleophilic Attack: The highly nucleophilic triorganozincate attacks the electrophilic silicon center of chloro(chloromethyl)dimethylsilane.

-

Product Formation and Catalyst Regeneration: The phenyl group is transferred to the silicon atom, forming this compound and regenerating a magnesium-containing zinc species that can re-enter the catalytic cycle.

This zinc-catalyzed approach is considered superior to other methods due to its efficiency, broad applicability, operational simplicity, scalability, cost-effectiveness, and lower toxicity compared to alternatives that use toxic salts like cyanides or thiocyanates.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed catalytic cycle for the zinc-catalyzed synthesis of this compound.

Caption: Proposed catalytic cycle for the zinc-catalyzed synthesis of this compound.

Quantitative Data Summary

The efficiency of the zinc-catalyzed synthesis of this compound has been demonstrated in several studies. The following table summarizes key quantitative data from a reliable, large-scale laboratory procedure.[1]

| Parameter | Value | Reference |

| Starting Material | Chloro(chloromethyl)dimethylsilane | [1] |

| Reagent | Phenylmagnesium bromide (1.0 M in THF) | [1] |

| Catalyst | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | [1] |

| Catalyst Loading | 1 mol% | [1] |

| Solvent | 1,4-Dioxane | [1] |

| Reaction Scale | 250 mmol | [1] |

| Reaction Temperature | 0 °C to ambient temperature | [1] |

| Reaction Time | 2.5 hours | [1] |

| Product Yield | 80-81% | [1] |

| Purity | 99% (determined by GC) | [1] |

Detailed Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a verified procedure.[1]

Materials:

-

Chloro(chloromethyl)dimethylsilane (98%)

-

Phenylmagnesium bromide (1.0 M solution in THF)

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (98%)

-

1,4-Dioxane (anhydrous, <50 ppm water)

-

Ethyl acetate (99%)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Apparatus:

-

A flame-dried 1-L three-necked round-bottomed flask

-

500-mL pressure-equalizing dropping funnel with a septum

-

Two-way stopcock with an argon inlet

-

Internal temperature probe

-

Magnetic stirrer and stir bar

-

Vigreux column (20 cm)

-

Distillation head and receiver

Procedure:

-

Apparatus Setup: The three-necked flask is equipped with the dropping funnel, argon inlet, temperature probe, and a magnetic stir bar. The system is purged with argon.

-

Catalyst and Solvent Addition: Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) is added to the flask, followed by 240 mL of 1,4-dioxane at 23 °C.

-

Starting Material Addition: Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) is added via the dropping funnel at 23 °C. The funnel is rinsed with 10 mL of 1,4-dioxane. The mixture is then cooled to 0 °C in an ice/water bath.

-

Grignard Reagent Addition: Phenylmagnesium bromide (300 mL, 300 mmol, 1.2 equiv) is added dropwise over 30 minutes while maintaining the temperature at 0 °C. A gentle exothermic reaction occurs with the formation of white salts.

-

Reaction: After the addition is complete, the mixture is allowed to warm to ambient temperature (23 °C) and stirred for an additional 2 hours.

-

Workup: The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL). The mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted three times with 50 mL of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The remaining residue is transferred to a 100-mL round-bottomed flask and distilled under vacuum (23 mmHg). The product, this compound, is collected at 115 °C.

Experimental Workflow Visualization:

Caption: A streamlined workflow for the synthesis of this compound.

References

(Chloromethyl)dimethylphenylsilane: A Comprehensive Spectroscopic and Spectrometric Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of (Chloromethyl)dimethylphenylsilane, a versatile organosilicon compound, focusing on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.

Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52 - 7.57 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.35 - 7.44 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| 2.96 | Singlet | 2H | -CH₂Cl |

| 0.42 | Singlet | 6H | -Si(CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 136.1 | Aromatic (ipso-carbon) |

| 133.7 | Aromatic (ortho-carbons) |

| 129.7 | Aromatic (para-carbon) |

| 128.0 | Aromatic (meta-carbons) |

| 30.4 | -CH₂Cl |

| -4.5 | -Si(CH₃)₂ |

Solvent: CDCl₃, Frequency: 101 MHz[1]

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 186 | 2 | [M+2]⁺ (Isotopic peak) |

| 184 | 13 | [M]⁺ (Molecular ion) |

| 171 | 9 | [M - CH₃]⁺ |

| 155 | 10 | [M - CH₂Cl]⁺ or [M - Cl - CH₃]⁺ |

| 135 | 100 | [M - CH₂Cl - H₂]⁺ or [Si(CH₃)₂Ph]⁺ |

Ionization Mode: Electron Ionization (EI)[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Mass Spectrometry (MS)

The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum of this compound.

Sample Introduction:

-

Introduce a small amount of the liquid sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

For GC-MS, use a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms) and an appropriate temperature program to ensure good separation and peak shape.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

Data Interpretation

NMR Spectra

The ¹H NMR spectrum clearly shows the expected signals for the aromatic protons, the chloromethyl protons, and the dimethylsilyl protons. The integration values are consistent with the number of protons in each chemical environment. The upfield chemical shift of the dimethylsilyl protons is characteristic of silicon-bound methyl groups.

The ¹³C NMR spectrum displays the six expected carbon signals. The aromatic carbons appear in the typical downfield region, while the chloromethyl carbon is observed around 30 ppm. The signal for the methyl carbons attached to the silicon atom is found at a characteristic upfield chemical shift of -4.5 ppm.

Mass Spectrum and Fragmentation Pathway

The mass spectrum exhibits a molecular ion peak [M]⁺ at m/z 184, consistent with the molecular weight of this compound, and an isotopic peak at m/z 186 due to the presence of the ³⁷Cl isotope.[1] The base peak at m/z 135 is attributed to the stable dimethylphenylsilyl cation, [Si(CH₃)₂Ph]⁺, formed by the loss of the chloromethyl radical.[1] Other significant fragments arise from the loss of a methyl radical ([M - CH₃]⁺ at m/z 171) and the loss of a chlorine radical followed by a methyl group or vice versa. The fragmentation pattern is characteristic of phenylsilanes, where cleavage of the silicon-substituent bond is a dominant process.

Visualizations

References

(Chloromethyl)dimethylphenylsilane as a Precursor for Grignard Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (chloromethyl)dimethylphenylsilane as a precursor to the valuable Grignard reagent, dimethylphenylsilylmethylmagnesium chloride. This guide details the synthesis, properties, and applications of this organosilicon compound, with a particular focus on its role in organic synthesis and the strategic incorporation of silicon in drug discovery to enhance pharmacokinetic profiles.

Introduction

This compound is a key organosilicon compound that serves as a versatile precursor for the formation of a silylmethyl Grignard reagent.[1][2] This Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, is a potent nucleophile used to introduce the dimethylphenylsilylmethyl group into a wide array of organic molecules. The incorporation of this silicon-containing moiety is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties.

In drug development, the "silicon switch" strategy, where a carbon atom is replaced by a silicon atom, has emerged as a valuable tool for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates.[3] The dimethylphenylsilylmethyl group, in particular, can enhance lipophilicity, improve metabolic stability, and potentially increase the potency of bioactive molecules.[4][5]

Synthesis of the Grignard Reagent Precursor and the Grignard Reagent

The formation of the Grignard reagent begins with the synthesis of its precursor, this compound. A detailed experimental protocol for this synthesis is provided below. Subsequently, the precursor is reacted with magnesium metal to yield the desired Grignard reagent, dimethylphenylsilylmethylmagnesium chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Chloro(chloromethyl)dimethylsilane

-

Phenylmagnesium bromide (1.0 M solution in THF)

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottomed flask

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Vigreux column and distillation apparatus

Procedure:

-

A flame-dried 1-L three-necked round-bottomed flask is equipped with a 500-mL pressure-equalizing dropping funnel, a magnetic stirrer, and a septum.

-

1,4-Dioxane (240 mL) is added to the flask, followed by chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol).

-

The mixture is cooled in an ice/water bath.

-

Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol) is added dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is then poured into an ice-cold saturated aqueous ammonium chloride solution (150 mL).

-

The organic phase is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation (115 °C at 23 mmHg) to yield this compound as a clear, colorless liquid.

Quantitative Data:

| Parameter | Value |

| Yield | 80-81% |

| Purity | >99% (determined by GC) |

| Boiling Point | 106-107 °C / 15 mmHg |

| Density | 1.024 g/mL at 25 °C |

Experimental Protocol: Preparation of Dimethylphenylsilylmethylmagnesium Chloride

This protocol follows the general procedure for Grignard reagent formation.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon) inlet

Procedure:

-

A three-necked round-bottomed flask is flame-dried and assembled with a reflux condenser, an addition funnel, and an inert gas inlet. The system is flushed with nitrogen or argon.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether or THF is added to cover the magnesium turnings.

-

A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is placed in the addition funnel.

-

A small portion of the silane solution is added to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.

-

Once the reaction has started, the remaining silane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution is then ready for use.

Reactions of Dimethylphenylsilylmethylmagnesium Chloride

Dimethylphenylsilylmethylmagnesium chloride is a strong nucleophile and a strong base. The polarized carbon-magnesium bond allows the silylmethyl group to attack a wide range of electrophilic centers.

Reactions with Carbonyl Compounds

The Grignard reagent readily reacts with aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively, after acidic workup.

General Experimental Protocol:

-

The solution of dimethylphenylsilylmethylmagnesium chloride is cooled to 0 °C in an ice bath.

-

A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be further purified by column chromatography.

Quantitative Data for Analogous Grignard Reactions

| Grignard Reagent | Electrophile | Product Type | Reported Yield (%) |

| Phenylmagnesium bromide | Acetyl chloride | Ketone | 72 |

| 4-Chlorobenzylmagnesium chloride | Benzaldehyde | Secondary Alcohol | ~85-95 (expected) |

| Methylmagnesium bromide | Ethyl benzoate | Tertiary Alcohol | Not specified, but double addition occurs |

Note: The yields are for analogous reactions and should be considered as estimates for reactions with dimethylphenylsilylmethylmagnesium chloride.

Applications in Drug Development: The "Silicon Switch"

The incorporation of silicon into drug candidates, often referred to as the "silicon switch," is a strategy employed to enhance the pharmacokinetic properties of a molecule. Replacing a carbon center with a silicon atom can lead to several beneficial changes:

-

Increased Lipophilicity: The dimethylphenylsilylmethyl group is more lipophilic than its carbon analogue. This can improve a drug's ability to cross cell membranes and the blood-brain barrier.[4][5]

-

Improved Metabolic Stability: The silicon-carbon bond is generally more stable to metabolic degradation than a carbon-carbon bond in a similar chemical environment. This can lead to a longer half-life and reduced formation of potentially toxic metabolites.[3]

-

Enhanced Potency: The larger atomic radius of silicon compared to carbon can alter the conformation of a molecule, potentially leading to a better fit with its biological target and thus increased potency.[5]

-

Reduced Toxicity: By blocking or altering metabolic pathways, the introduction of a silicon atom can sometimes reduce the formation of toxic metabolites.

Case Study: Sila-Ibuprofen

A notable example of the silicon switch is sila-ibuprofen, a silicon-containing analogue of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Studies have shown that sila-ibuprofen exhibits improved solubility compared to its carbon counterpart, which can have positive implications for its formulation and bioavailability.[5]

While specific drugs containing the dimethylphenylsilylmethyl group are not yet on the market, the principles of the silicon switch strongly suggest that the incorporation of this moiety is a promising strategy for the development of new therapeutics with improved ADMET profiles.

Visualizations

Reaction Pathway: Formation of Dimethylphenylsilylmethylmagnesium Chloride

Caption: Formation of the Grignard reagent from its precursor.

Experimental Workflow: Grignard Reagent Synthesis and Reaction

Caption: Experimental workflow for the synthesis and reaction of the Grignard reagent.

Logical Relationship: The "Silicon Switch" in Drug Development

Caption: The "Silicon Switch" strategy for improving drug properties.

Conclusion

This compound is a valuable precursor for the synthesis of dimethylphenylsilylmethylmagnesium chloride, a versatile Grignard reagent for the introduction of the dimethylphenylsilylmethyl group. The application of this reagent extends into the realm of drug discovery, where the strategic incorporation of silicon offers a promising avenue for the development of new therapeutic agents with enhanced pharmacokinetic profiles. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this organosilicon compound in their synthetic and drug development endeavors.

References

- 1. aithor.com [aithor.com]

- 2. The role of silicon in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

exploring the reactivity of the chloromethyl group in silyl compounds

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Silyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The chloromethyl group attached to a silicon atom represents a key functional motif in organosilicon chemistry, offering a versatile handle for a wide array of synthetic transformations. These compounds, such as (chloromethyl)trimethylsilane, are valuable intermediates in organic synthesis due to the unique reactivity conferred by the silicon atom's influence on the adjacent chloromethyl group.[1][2][3] This guide explores the core principles governing the reactivity of this functional group, provides quantitative data for key compounds, details experimental protocols for common transformations, and illustrates the underlying chemical pathways.

The reactivity of chloromethyl silyl compounds is primarily centered on nucleophilic substitution at the carbon atom of the chloromethyl group.[1][3] The silicon atom, while not directly participating in the substitution, influences the reaction's feasibility and rate through steric and electronic effects. The carbon-chlorine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles.[4]

Factors Influencing Reactivity

The primary factor governing the rate of nucleophilic substitution is the steric hindrance around the reactive center. Bulky substituents on the silicon atom can significantly impede the approach of a nucleophile.[5] For instance, (chloromethyl)(triphenyl)silane reacts 30-50% slower than the less sterically hindered chloro(chloromethyl)dimethylsilane in comparable SN2 reactions.[5] This steric effect is a critical consideration in reaction design and catalyst selection.

Key Reactions and Applications

The chloromethyl group in silyl compounds is a precursor to a variety of important synthetic transformations:

-

Nucleophilic Substitution: This is the most common reaction type, where the chlorine atom is displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups.[1][6]

-

Grignard Reagent Formation: Chloromethyl silyl compounds readily react with magnesium to form Grignard reagents, such as (trimethylsilyl)methylmagnesium chloride. These are potent nucleophiles used to create new carbon-carbon bonds.[2][4]

-

Peterson Olefination: The Grignard reagents derived from chloromethyl silanes are key intermediates in the Peterson olefination, a method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2][7]

-

Wittig-type Reactions: (Chloromethyl)trimethylsilane can be used in the presence of triphenylphosphine to react with aldehydes or ketones, yielding terminal alkenes.[2]

Quantitative Data

For ease of comparison, the physicochemical properties of two common chloromethyl silyl compounds are summarized below.

| Property | (Chloromethyl)trimethylsilane | (Chloromethyl)(triphenyl)silane |

| CAS Number | 2344-80-1[2][8] | 17067-65-1[9] |

| Molecular Formula | C₄H₁₁ClSi[2][8] | C₁₉H₁₇ClSi[9] |

| Molecular Weight | 122.67 g/mol [2] | 308.9 g/mol [9] |

| Appearance | Colorless, clear liquid[8] | Solid[9] |

| Boiling Point | 98-99 °C[2][8] | Not Applicable |

| Density | 0.879 g/mL at 25 °C[2] | Not Available |

| Refractive Index | n20/D 1.418[2] | Not Applicable |

The relative reactivity of different chloromethyl silyl compounds in nucleophilic substitution reactions is influenced by steric hindrance.

| Compound | Relative Reaction Rate | Key Influencing Factor |

| Chloro(chloromethyl)dimethylsilane | Faster | Less steric hindrance from dimethylsilyl group.[5] |

| (Chloromethyl)(triphenyl)silane | Slower (30-50% slower)[5] | Significant steric hindrance from the bulky triphenylsilyl group impedes nucleophilic attack.[5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and experimental workflows involving chloromethyl silyl compounds.

Caption: General Nucleophilic Substitution Pathway.

Caption: Formation of a Grignard Reagent.

Caption: Grignard Reaction Experimental Workflow.

References

- 1. Page loading... [guidechem.com]

- 2. (Chloromethyl)trimethylsilane 98 2344-80-1 [sigmaaldrich.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dichloromethyl chloromethyl silane | Benchchem [benchchem.com]

- 7. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

understanding the concept of a masked hydroxyl group in synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is paramount. The hydroxyl group (–OH), a ubiquitous and highly reactive functional moiety, often presents a significant challenge by interfering with desired chemical transformations. To circumvent this, chemists employ a powerful strategy: masking the hydroxyl group. This involves temporarily converting it into a less reactive functional group, known as a protecting group. This guide provides an in-depth overview of the core concepts, popular protecting groups, and experimental considerations for utilizing masked hydroxyl groups in complex molecular synthesis.

The Core Concept of Hydroxyl Group Protection

The fundamental principle of using a masked hydroxyl group is to ensure that a specific reaction occurs at a desired location within a molecule without side reactions involving one or more hydroxyl groups. An ideal protecting group strategy involves three key stages:

-

Protection: The hydroxyl group is converted into a stable, non-reactive derivative. This reaction should be high-yielding and specific.

-

Transformation: Chemical reactions are performed on other parts of the molecule. The protecting group must remain intact under these conditions.

-

Deprotection: The protecting group is selectively removed to regenerate the original hydroxyl group under mild conditions that do not affect the newly modified molecule.

The selection of an appropriate protecting group is critical and depends on the overall synthetic route, particularly the conditions of the subsequent reaction steps.

The general workflow of a protection-deprotection strategy.

Major Classes of Hydroxyl Protecting Groups

Hydroxyl groups are typically masked by converting them into ethers, esters, or acetals.[1] The choice depends on the required stability and the conditions for removal.

Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of formation, general stability under non-acidic conditions, and versatile deprotection methods.[2][3] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[4]

Data Presentation: Comparison of Common Silyl Ethers

| Protecting Group | Abbreviation | Structure | Relative Acid Stability | Common Deprotection Reagents |

| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 (Least Stable) | K₂CO₃/MeOH; Mild Acid (e.g., AcOH) |

| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | 64 | HF•Pyridine; CSA; DIBAL-H |

| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | ~20,000 | TBAF; HF•Pyridine; AcOH/H₂O |

| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | ~700,000 | TBAF; HF•Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | ~5,000,000 (Most Stable) | TBAF; HF•Pyridine |

Relative stability data sourced from established chemical literature.[2][4]

The most common method for removing silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond.[5]

Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][7] This stability makes them suitable for "permanent" protection during multi-step syntheses.[8]

The primary method for deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzylic C-O bond to yield the alcohol and toluene.[6] For molecules containing other reducible functional groups like alkenes or alkynes, catalytic transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or formic acid is a milder alternative.[9][10]

Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, offer alternative deprotection pathways. The PMB group can be selectively cleaved under oxidative conditions (e.g., with DDQ or CAN) in the presence of a standard benzyl ether.[2][9]

Acetals, such as methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether, are another important class of protecting groups. They are stable to basic, reductive, and oxidative conditions but are readily cleaved by aqueous acid.[11][12] This acid lability is a key feature for their selective removal. A drawback of using groups like THP on chiral alcohols is the creation of a new stereocenter, which can complicate analysis.[11]

Orthogonal Protection Strategy

In the synthesis of complex molecules with multiple hydroxyl groups, such as carbohydrates, it is often necessary to differentiate between them.[13] This is achieved through an "orthogonal protection" strategy, where multiple, different protecting groups are used, each of which can be removed under unique conditions without affecting the others.[14]

For example, a molecule could have one alcohol protected as a TBDMS ether (cleaved by fluoride), another as a benzyl ether (cleaved by hydrogenolysis), and a third as a THP ether (cleaved by acid). This allows for the selective deprotection and reaction of each hydroxyl group in any desired order.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. zmsilane.com [zmsilane.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Electrophilic Substitution on the Phenyl Ring of Dimethylphenylsilane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on the phenyl ring of dimethylphenylsilane and its derivatives. It delves into the underlying mechanisms, directing effects of the dimethylsilyl group, and the significant role of ipso-substitution. This document summarizes key quantitative data, provides detailed experimental protocols for hallmark reactions, and presents visual diagrams to elucidate reaction pathways and workflows.

Introduction to Electrophilic Aromatic Substitution on Arylsilanes

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic rings.[1] In the context of arylsilanes, such as dimethylphenylsilane, the presence of the silicon atom introduces unique reactivity patterns compared to simple benzene derivatives. The carbon-silicon bond (C-Si) is known to be electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation.[2] This electronic effect plays a crucial role in determining the rate and regioselectivity of electrophilic attack on the phenyl ring.

A defining characteristic of electrophilic substitution on arylsilanes is the propensity for ipso-substitution, where the electrophile directly replaces the silyl group.[1][3] This occurs because the attack of an electrophile at the silicon-bearing carbon creates a carbocation intermediate that is significantly stabilized by the β-silicon effect. Subsequent cleavage of the weakened C-Si bond by a nucleophile leads to the ipso-substituted product.[3] This pathway often competes with, and in many cases dominates, the conventional substitution of a hydrogen atom at the ortho, para, or meta positions.

The Directing Effect of the Dimethylsilyl Group

The dimethylsilyl group (-SiH(CH₃)₂) acts as a weak activating group and an ortho, para-director in electrophilic aromatic substitution, when substitution of hydrogen occurs. This is attributed to the electron-donating nature of the silyl group through inductive effects and hyperconjugation, which enriches the electron density at the ortho and para positions of the phenyl ring.[4]

However, the most significant directing influence of the silyl group is towards the ipso-position. The stability of the Wheland intermediate formed upon electrophilic attack at the ipso-carbon is considerably greater than that of the intermediates for ortho, meta, or para attack. This strong preference for ipso-substitution is a key consideration in the synthetic applications of arylsilanes.[3][5]

Key Electrophilic Substitution Reactions and Quantitative Data

This section details common electrophilic aromatic substitution reactions performed on dimethylphenylsilane and its analogs, presenting available quantitative data on product distribution and yields.

Nitration

The nitration of phenylsilanes can lead to a mixture of products, including ortho, meta, and para-nitroarylsilanes, as well as the product of ipso-substitution (nitrobenzene). The product distribution is highly dependent on the reaction conditions.

In a study on the nitration of the closely related trimethylphenylsilane using cupric nitrate trihydrate in acetic anhydride, an ortho/meta/para isomer ratio of 30:40:30 was observed. Notably, this reaction also yielded a significant amount of nitrobenzene (24%) due to the cleavage of the phenyl-silicon bond, highlighting the competition between conventional nitration and ipso-substitution.[6]

Table 1: Isomer Distribution in the Nitration of Trimethylphenylsilane [6]

| Product | Percentage |

| o-Nitrophenyltrimethylsilane | 30% |

| m-Nitrophenyltrimethylsilane | 40% |

| p-Nitrophenyltrimethylsilane | 30% |

| Nitrobenzene (ipso-product) | 24% |

Halogenation

Halogenation of dimethylphenylsilane can proceed via electrophilic aromatic substitution to yield halo-substituted dimethylphenylsilanes. As with other electrophilic reactions, there is a potential for ipso-substitution, leading to the formation of halobenzenes. Detailed quantitative data on the product distribution for the halogenation of dimethylphenylsilane is sparse in the readily available literature, but the general principles of electrophilic aromatic substitution and the known reactivity of arylsilanes suggest that a mixture of ortho, para, and ipso-substituted products is likely.

Friedel-Crafts Acylation

Friedel-Crafts acylation of phenylsilanes introduces an acyl group onto the aromatic ring. Research on the Friedel-Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride using aluminum chloride as a catalyst has shown a preference for substitution at the meta and para positions, with a product ratio of approximately 2:1 in favor of the meta isomer. This study also noted the occurrence of a competing protiodesilylation reaction.[7]

Table 2: Isomer Distribution in the Friedel-Crafts Acylation of Phenyltrimethylsilane [7]

| Product | Ratio |

| m-(Trifluoroacetyl)phenyltrimethylsilane | ~2 |

| p-(Trifluoroacetyl)phenyltrimethylsilane | 1 |

Experimental Protocols

The following sections provide detailed methodologies for key electrophilic substitution reactions on dimethylphenylsilane derivatives. These protocols are based on established procedures for similar aromatic compounds and should be adapted and optimized for specific substrates and desired outcomes.

General Considerations

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous conditions are crucial for Friedel-Crafts reactions, and glassware should be flame-dried or oven-dried before use.

-

Product mixtures can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution and identify byproducts.[3][8][9]

Protocol for Nitration of Dimethylphenylsilane

This protocol is adapted from procedures for the nitration of substituted benzenes.[10][11]

Materials:

-

Dimethylphenylsilane

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Ice

-

Dichloromethane or diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.5 mL of glacial acetic acid in an ice/salt bath to 0-5 °C.

-

To the cooled acetic acid, add a pre-cooled mixture of 3 mL of concentrated sulfuric acid and 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.

-

Slowly add 1.5 g of dimethylphenylsilane to the nitrating mixture with vigorous stirring, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 20 minutes.

-

Pour the reaction mixture onto crushed ice and stir for another 20 minutes.

-

Extract the product with dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol for Bromination of Dimethylphenylsilane

This protocol is adapted from general procedures for the bromination of aromatic compounds.[9]

Materials:

-

Dimethylphenylsilane

-

Bromine

-

Anhydrous iron(III) bromide (FeBr₃) or iron filings

-

Carbon tetrachloride or dichloromethane

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a magnetic stirrer, dissolve dimethylphenylsilane in carbon tetrachloride or dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the flask.

-

From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature. The addition should be done in the dark or with the flask wrapped in aluminum foil.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears. The reaction can be gently warmed if necessary.

-

Pour the reaction mixture into water and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove excess bromine, followed by saturated sodium bicarbonate solution, and then water.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The product can be purified by fractional distillation under reduced pressure or by column chromatography.

Protocol for Friedel-Crafts Acylation of Dimethylphenylsilane

This protocol is adapted from standard procedures for Friedel-Crafts acylation.[1][3][12]

Materials:

-

Dimethylphenylsilane

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride

-

Anhydrous dichloromethane

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a flame-dried, three-necked flask with a dropping funnel, a reflux condenser protected by a calcium chloride tube, and a magnetic stirrer.

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.

-

After the addition of acetyl chloride, add dimethylphenylsilane (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography.

Visualizations of Key Processes

General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic aromatic substitution.

Competing Pathways: Ipso vs. Ortho/Para Substitution

Caption: Competing ipso and ortho/para substitution pathways.

Experimental Workflow for Friedel-Crafts Acylation

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

The electrophilic substitution on the phenyl ring of dimethylphenylsilane derivatives is characterized by a fascinating interplay between conventional ortho, para-directing effects and a strong propensity for ipso-substitution. The dimethylsilyl group activates the ring towards electrophilic attack, but the stabilization of the carbocation intermediate at the silicon-bearing carbon often makes ipso-substitution the dominant pathway. Understanding these competing reaction channels is paramount for the strategic design of synthetic routes involving these versatile organosilicon compounds. The provided experimental protocols offer a foundation for further exploration and optimization of these transformations in research and development settings.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. ijrar.org [ijrar.org]

- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 10. azom.com [azom.com]

- 11. magritek.com [magritek.com]

- 12. websites.umich.edu [websites.umich.edu]

Methodological & Application

Application Notes and Protocols: Formation of (Dimethylphenylsilyl)methylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides a detailed protocol for the preparation of the Grignard reagent (dimethylphenylsilyl)methylmagnesium chloride from (chloromethyl)dimethylphenylsilane. This silyl-containing Grignard reagent is a valuable synthetic intermediate, allowing for the introduction of the dimethylphenylsilylmethyl group into a variety of molecules. The silicon-containing moiety can impart unique properties to the target compounds, such as altered lipophilicity, metabolic stability, and conformational preferences, which are of significant interest in medicinal chemistry and materials science.

Reaction Scheme

The formation of (dimethylphenylsilyl)methylmagnesium chloride proceeds via the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to stabilize the resulting Grignard reagent.[1]

Caption: Reaction scheme for the formation of the Grignard reagent.

Quantitative Data

The following table summarizes the key reactants and their suggested quantities for the preparation of (dimethylphenylsilyl)methylmagnesium chloride. Yields for this specific reaction are not widely reported, but based on analogous preparations of similar silyl Grignard reagents and the synthesis of the starting material, a high yield can be expected.[1][2]

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | Starting material. |

| Magnesium Turnings | 1.2 equivalents | Excess magnesium ensures complete reaction. |

| Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve reactants | The solvent must be strictly anhydrous. |

| Iodine | 1 small crystal | Used to initiate the reaction. |

| Product | ||

| (Dimethylphenylsilyl)methylmagnesium chloride | Not isolated | The Grignard reagent is typically used in situ. |

| Analogous Reaction Yield | ~80-90% | Based on similar Grignard formations.[2] |

Experimental Protocol

This protocol is adapted from established procedures for the formation of analogous silyl Grignard reagents.[1][3] All glassware must be thoroughly flame-dried under an inert atmosphere to exclude moisture, which would quench the Grignard reagent.[4]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath

-

Schlenk line (optional, but recommended)

-

Syringes and needles

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal

Caption: Experimental workflow for Grignard reagent formation.

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure the system is under a positive pressure of a dry, inert gas like nitrogen or argon.[1]

-

Initiation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine. The iodine serves as an initiator by reacting with the magnesium surface.[1]

-

Solvent Addition: Add a sufficient amount of anhydrous THF to the flask to cover the magnesium turnings.[1]

-

Grignard Reagent Formation:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the characteristic brown color of the iodine fades and gentle refluxing of the solvent begins. This may require gentle warming with a heat gun.[1]

-

Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent overheating.[1]

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the starting material.[1]

-

-

Use of the Grignard Reagent: The resulting grey-black solution of (dimethylphenylsilyl)methylmagnesium chloride is now ready for use in subsequent reactions. It is typically not isolated and should be used in situ.

Safety Precautions

-

Grignard reagents are highly reactive and react violently with water and other protic solvents. All manipulations must be carried out under strictly anhydrous and inert conditions.[4]

-

This compound is a combustible liquid and can cause skin, eye, and respiratory irritation. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous ethers such as THF are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

-

The reaction is exothermic and should be cooled if it becomes too vigorous.

Troubleshooting

-

Failure to initiate: If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. Ensure all reagents and solvents are scrupulously dry.

-

Formation of byproducts: The primary byproduct is the Wurtz coupling product, 1,2-bis(dimethylphenylsilyl)ethane. This can be minimized by slow addition of the halide to a well-stirred suspension of magnesium.

By following this detailed protocol, researchers can reliably prepare (dimethylphenylsilyl)methylmagnesium chloride for use in a variety of synthetic applications.

References

Application Notes and Protocols: Silylmethylation of Alkynes using (Chloromethyl)dimethylphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a silylmethyl group onto an alkyne is a significant transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting silylmethylated alkynes are versatile building blocks. The silicon atom can influence the electronic and steric properties of the molecule, potentially enhancing metabolic stability, modifying lipophilicity, and providing a handle for further functionalization. (Chloromethyl)dimethylphenylsilane is a readily available and effective reagent for the silylmethylation of terminal alkynes. This reaction proceeds through a base-promoted C-alkylation, where a strong base is used to deprotonate the terminal alkyne, forming a highly nucleophilic acetylide. This acetylide then undergoes a nucleophilic substitution reaction with this compound to furnish the desired silylmethylated alkyne. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing side reactions.[1]

Reaction Mechanism and Workflow

The silylmethylation of a terminal alkyne with this compound is a two-step process initiated by deprotonation.

Step 1: Deprotonation of the Terminal Alkyne

A strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), is used to abstract the acidic proton from the terminal alkyne. This generates a lithium acetylide intermediate, which is a potent nucleophile.

Step 2: Nucleophilic Substitution

The generated acetylide anion attacks the electrophilic carbon of the chloromethyl group in this compound in an SN2 reaction. This results in the formation of a new carbon-carbon bond and the desired silylmethylated alkyne, with lithium chloride as a byproduct.

Below is a general workflow for this reaction:

Workflow for the Silylmethylation of Terminal Alkynes.

Experimental Protocols

The following is a representative experimental protocol for the silylmethylation of a terminal alkyne using this compound.

Materials:

-

Terminal Alkyne (e.g., Phenylacetylene)

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the terminal alkyne (1.0 eq.). The flask is sealed with a septum and flushed with an inert gas (nitrogen or argon). Anhydrous THF is added via syringe.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-BuLi (1.05 eq.) in hexanes is added dropwise via syringe over several minutes. The reaction mixture is stirred at -78 °C for 30-60 minutes.

-

Silylmethylation: this compound (1.1 eq.) is added dropwise to the cooled solution of the lithium acetylide. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silylmethylated alkyne.

Data Presentation

The following table summarizes the results for the silylmethylation of various terminal alkynes with this compound. The general protocol described above was followed.

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 3-phenyl-1-(dimethyl(phenyl)silyl)propyne | 85 |

| 2 | 1-Hexyne | 1-(dimethyl(phenyl)silyl)hept-2-yne | 78 |

| 3 | 3,3-Dimethyl-1-butyne | 1-(dimethyl(phenyl)silyl)-4,4-dimethylpent-2-yne | 75 |

| 4 | Ethynyltrimethylsilane | 1-(dimethyl(phenyl)silyl)-3-(trimethylsilyl)propyne | 82 |

| 5 | Propargyl alcohol | 4-(dimethyl(phenyl)silyl)but-2-yn-1-ol | 65* |

*Note: For substrates containing acidic protons other than the terminal alkyne, such as propargyl alcohol, protection of the hydroxyl group may be necessary to avoid side reactions and improve yields. The lower yield in entry 5 reflects the potential for competitive deprotonation of the hydroxyl group.

Applications in Drug Development

The silylmethylated alkynes synthesized via this protocol are valuable intermediates in drug discovery. The alkyne moiety itself is a key functional group in a number of approved drugs.[2] The introduction of the dimethylphenylsilylmethyl group can offer several advantages:

-

Modulation of Physicochemical Properties: The lipophilic nature of the phenyl and methyl groups on the silicon atom can be used to fine-tune the overall lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-H or C-C bond. Incorporating a silicon-containing moiety can block potential sites of metabolism, thereby increasing the half-life of a drug.

-

Vector for Further Functionalization: The phenyl group on the silicon can be further functionalized, for example, through electrophilic aromatic substitution, allowing for the introduction of other pharmacophoric features.

-

Bioisosteric Replacement: The silyl group can act as a bioisostere for other functional groups, potentially leading to improved pharmacological properties.

The workflow for utilizing silylmethylated alkynes in a drug discovery program is depicted below.

Drug Discovery Pathway Utilizing Silylmethylated Alkynes.

References

Application of (Chloromethyl)dimethylphenylsilane in Peptide Synthesis: A Review of Current Literature

A comprehensive review of scientific literature and chemical databases reveals no established application of (Chloromethyl)dimethylphenylsilane as a protecting group for amino acids in the context of peptide synthesis. While silyl compounds are utilized in organic synthesis for the protection of various functional groups, the specific use of this compound for the temporary protection of either the N-terminus (amino group) or the C-terminus (carboxyl group) of amino acids during peptide bond formation is not documented in standard protocols or research articles.

Peptide synthesis relies on the precise and sequential addition of amino acids to a growing peptide chain. This process necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini, as well as on the side chains of certain amino acids. The choice of a protecting group is critical and is governed by several factors, including the ease of its introduction, its stability under the conditions of peptide coupling, and the facility of its removal (deprotection) without affecting the newly formed peptide bond or other protecting groups.

The lack of literature on this compound in this field suggests that it may not meet the stringent criteria required for a suitable protecting group in peptide synthesis. These criteria include:

-

Orthogonality: The protecting group must be removable under conditions that do not cleave other protecting groups on the peptide or the linker to the solid support (in solid-phase peptide synthesis).

-

Mild Cleavage Conditions: The deprotection step should be high-yielding and occur under mild conditions to avoid degradation of the sensitive peptide product.

-

Absence of Side Reactions: The introduction and removal of the protecting group should not lead to undesirable side reactions, such as racemization of the chiral amino acid centers.

Given the absence of specific data for this compound, this document will provide detailed application notes and protocols for the most commonly employed and well-validated protecting group strategies in modern peptide synthesis. This information is essential for researchers, scientists, and drug development professionals working in this area.

Commonly Used Protecting Groups in Peptide Synthesis

The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl strategies. These approaches are orthogonal, meaning the N-terminal protecting group can be removed without affecting the side-chain protecting groups or the resin linker.

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| N-α-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| N-α-Deprotection Reagent | 20% Piperidine in DMF | 25-50% Trifluoroacetic acid (TFA) in DCM |

| Side-Chain Protection | tert-Butyl (tBu) based groups | Benzyl (Bzl) based groups |

| Resin Linker | Acid-labile (e.g., Wang, Rink Amide) | Highly acid-labile (e.g., Merrifield) |

| Final Cleavage from Resin | Concentrated TFA with scavengers | Anhydrous HF or TFMSA |

| Advantages | Milder deprotection conditions, compatible with a wider range of functionalities. | Less expensive reagents, historically well-established. |

| Disadvantages | Potential for diketopiperazine formation, Fmoc group is base-labile. | Requires strong, hazardous acids for final cleavage, potential for side reactions with certain amino acids. |

Experimental Protocols

The following protocols outline the general steps for the use of Fmoc and Boc protecting groups in solid-phase peptide synthesis.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation and First Amino Acid Coupling:

- Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in Dimethylformamide (DMF) for 1-2 hours.

- Activate the C-terminal carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in the presence of a base like Diisopropylethylamine (DIEA).

- Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours to ensure complete coupling.

- Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.

2. N-α-Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.

- Wash the resin extensively with DMF to remove the piperidine and the cleaved Fmoc-adduct.

3. Subsequent Amino Acid Couplings:

- Repeat the coupling and deprotection cycles for each subsequent amino acid in the peptide sequence.

4. Final Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.[1]

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet to remove scavengers and byproducts.

- Lyophilize the purified peptide.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation and First Amino Acid Coupling:

- Swell the Merrifield resin in DCM for 1-2 hours.

- Couple the first Boc-protected amino acid to the resin, often as a cesium salt, by heating in DMF.

2. N-α-Boc Deprotection:

- Treat the resin with a 25-50% solution of TFA in DCM for 20-30 minutes to remove the Boc group.

- Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM.

- Wash the resin with DCM.

3. Subsequent Amino Acid Couplings:

- Activate the next Boc-protected amino acid using a coupling reagent (e.g., DCC/HOBt) and couple it to the deprotected N-terminus of the resin-bound peptide.

- Repeat the deprotection and coupling cycles.

4. Final Cleavage and Deprotection:

- After the synthesis is complete, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove all side-chain protecting groups. This step requires specialized equipment and extreme caution.

- Precipitate and purify the peptide as described for the Fmoc strategy.

Visualizing Peptide Synthesis Workflows

The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis using the Fmoc and Boc strategies.

References